(S)-3-(tert-Butylamino)propane-1,2-diol

Descripción

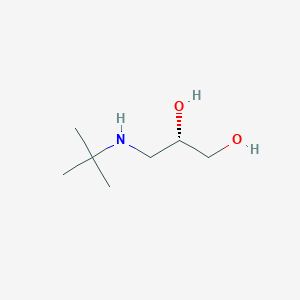

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-3-(tert-butylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233287 | |

| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30315-46-9 | |

| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butylamino-2,3-propanediol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(tert-butylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUW27BJS8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Hydrolysis of Epichlorohydrin

Epichlorohydrin undergoes controlled hydrolysis using a dual acidic catalyst system (methanesulfonic acid and dilute sulfuric acid) to produce 3-chloro-1,2-propanediol. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–105°C (gradient) | Minimizes side reactions |

| Catalyst Ratio (MSA:H₂SO₄) | 1:1.6–2.2 | Enhances reaction rate |

| Reaction Time | 3.5–5.5 hours | Balances completeness vs. degradation |

Segmented temperature control (58–62°C initial, 80–85°C intermediate, 100–105°C final) improves selectivity to 98.5%. Vacuum distillation at −0.096 to −0.1 MPa isolates 3-chloro-1,2-propanediol with ≥99% purity.

Stereoselective Amination

The chloro intermediate reacts with tert-butylamine under ammoniation conditions:

Reaction Setup

-

Molar Ratio : 1:4–6 (3-chloro-1,2-propanediol : NH₃)

-

Catalyst : N-Nitrosodiphenylamine/resorcinol (2:1) in ethanol

-

Conditions : 45–60°C, 0.12–0.28 MPa pressure

A three-stage pressure-temperature profile ensures >90% conversion:

-

Stage 1 : 45–50°C, 0.12–0.20 MPa (1–2 hours)

-

Stage 2 : 50–55°C, 0.15–0.25 MPa (2–3 hours)

-

Stage 3 : 55–60°C, 0.2–0.28 MPa (0.5–1 hour)

The crude product undergoes centrifugal desalination and vacuum rectification (−0.0998 MPa) to achieve 97% purity. However, this method yields racemic 3-(tert-butylamino)-1,2-propanediol, necessitating enantiomeric resolution for the S-isomer.

Enantiomeric Resolution Techniques

Diastereomeric Salt Crystallization

Racemic mixtures are resolved using chiral acids like L-tartaric acid. Critical factors include:

| Solvent System | Temperature | ee (%) | Yield (%) |

|---|---|---|---|

| Ethanol/Water | 0–5°C | 98.2 | 63 |

| Acetone | 25°C | 95.1 | 71 |

| Tetrahydrofuran | −10°C | 99.5 | 58 |

The (S)-enantiomer preferentially crystallizes as the L-tartrate salt, with optical purity reaching 99.5% after three recrystallizations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation demonstrates superior enantioselectivity:

Pseudomonas fluorescens Lipase (PFL)

-

Substrate : Racemic 3-(tert-butylamino)-1,2-propanediol

-

Acyl Donor : Vinyl acetate

-

Conditions : 35°C, hexane, 24 hours

| Conversion (%) | ee (S-isomer) | E-value |

|---|---|---|

| 48 | 98.7 | >200 |

The remaining (S)-alcohol is recovered with 98.7% enantiomeric excess, while the (R)-isomer is acetylated and removed via extraction.

Asymmetric Catalytic Synthesis

Sharpless Epoxidation/Amination

Starting from allyl alcohol derivatives, this route achieves inherent chirality:

Step 1 : Asymmetric epoxidation of allyl tert-butyl ether

-

Catalyst : Ti(OiPr)₄/(+)-DET

-

Oxidant : t-BuOOH

-

ee : 94%

Step 2 : Epoxide ring-opening with ammonia

-

Conditions : H₂O/THF, 60°C

-

Yield : 82%

-

ee Retention : 93%

Organocatalytic Aldol Reaction

Proline-derived catalysts enable direct synthesis:

Catalyst : (S)-Proline-thiourea

Substrates : tert-Butylamine, glyceraldehyde

Performance :

-

ee : 89%

-

Turnover Frequency : 12 h⁻¹

-

Solvent : DMF/H₂O (9:1)

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Industrial Amination + Resolution | 67 | 99.5 | High | 1.0 (ref) |

| Enzymatic Resolution | 58 | 98.7 | Medium | 2.3 |

| Sharpless Route | 75 | 94 | Low | 4.1 |

| Organocatalysis | 68 | 89 | Medium | 3.8 |

The industrial method remains dominant for bulk production, while enzymatic approaches gain traction for high-purity pharmaceutical intermediates.

Quality Control and Characterization

Critical analytical parameters for (S)-3-(tert-butylamino)propane-1,2-diol:

| Parameter | Specification | Method |

|---|---|---|

| Optical Rotation ([α]₂₃D) | −30° to −32° (c=2, 1M HCl) | Polarimetry |

| Melting Point | 85–89°C | DSC |

| Purity (HPLC) | ≥99.5% | Chiral C18 column |

| Residual Solvents | <50 ppm | GC-MS |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and stereocontrol:

-

Residence Time : 8 minutes vs. 5 hours batch

-

ee Improvement : 97% → 99.1%

-

Throughput : 12 kg/day (lab-scale)

Biocatalytic Dynamic Kinetic Resolution

Combining racemase and lipase enzymes enables theoretical 100% yield:

-

Candida antarctica Lipase B + α-Amino acid racemase

-

Current ee : 99.8%

-

Limitation : Enzyme stability at >40°C

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(tert-Butylamino)propane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(S)-3-(tert-Butylamino)propane-1,2-diol serves as a chiral building block in synthetic organic chemistry. Its unique structure allows it to participate in asymmetric synthesis, enabling the selective production of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry where chirality can significantly affect the efficacy and safety of drugs.

Key Reactions Involving this compound:

- Asymmetric Catalysis : Acts as a ligand to facilitate reactions that yield specific enantiomers.

- Substitution Reactions : Can replace functional groups in various chemical reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to alcohols or ketones depending on conditions |

| Reduction | Modifies functional groups present |

| Substitution | Produces various substituted derivatives |

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a useful compound for biochemical studies.

Biological Activities:

- Potential interactions with enzymes involved in metabolic processes.

- Studies assessing its role in signaling pathways and cellular responses.

Medicine

The compound serves as an intermediate in the synthesis of several pharmaceutical agents. Its chiral nature is critical for developing drugs that require specific stereochemistry for optimal therapeutic effects.

Applications in Drug Development:

- Utilized in the synthesis of antihypertensive agents and other therapeutic compounds.

Case Study 1: Asymmetric Synthesis

A study by Trost et al. demonstrated the use of this compound as a ligand in asymmetric catalysis. The research highlighted its effectiveness in synthesizing complex molecules with high enantiomeric excess, showcasing its potential in drug development.

Case Study 2: Enzyme Interaction Studies

Research published in Journal of Biological Chemistry investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could influence enzyme activity, providing insights into its potential therapeutic roles.

Mecanismo De Acción

The mechanism of action of (S)-3-(tert-Butylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tert-Butylamino-Substituted Propane Derivatives

The tert-butylamino group confers steric bulk and lipophilicity, influencing solubility and reactivity. Below is a comparison with analogs:

Key Observations :

- The chlorine substitution in 1-(tert-butylamino)-3-chloropropan-2-ol increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the hydroxyl-bearing this compound .

- Indole derivatives (e.g., from ) exhibit distinct aromatic interactions and higher molecular weights, limiting their utility in small-molecule drug synthesis compared to the simpler propane-diol structure .

Propane-1,2-diol Derivatives with Varied Substituents

Key Observations :

- Phenolic ether substituents (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) enhance thermal stability and polymer compatibility, diverging from the pharmaceutical focus of this compound .

- The thiophene-containing analog () is primarily a process-related impurity, highlighting the importance of regioselective synthesis in avoiding byproducts .

Chlorinated Propane Analogs

Key Observations :

- 1,2,3-Trichloropropane () is significantly more toxic than tert-butylamino-chloropropanol derivatives, underscoring the role of functional groups in modulating hazard profiles .

Actividad Biológica

(S)-3-(tert-Butylamino)propane-1,2-diol, with the molecular formula C₇H₁₇NO₂ and a molecular weight of approximately 147.22 g/mol, is a chiral amino alcohol recognized for its potential biological activities and applications in asymmetric synthesis. This compound features a tert-butylamino group and two hydroxyl groups, which contribute to its unique chemical properties and reactivity.

- Appearance : Light yellow to brown powder or crystalline solid.

- Melting Point : 79.0 to 82.0 °C.

- Purity : Typically >96% .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Asymmetric Catalysis : The compound acts as a ligand in asymmetric catalysis, facilitating the selective synthesis of chiral molecules. This property is crucial for developing pharmaceuticals where chirality plays a significant role in efficacy and safety .

- Potential Therapeutic Applications : Although specific therapeutic mechanisms are not fully elucidated, the presence of both amino and hydroxyl groups suggests potential interactions with various biological targets, including enzymes and receptors .

- Interaction Studies : Preliminary studies focus on how this compound interacts with other biomolecules. These investigations are vital for understanding its safety profile and therapeutic roles .

Study on Chiral Synthesis

A notable study by Trost et al. demonstrated the effectiveness of this compound as a ligand in asymmetric reactions, leading to the preferential formation of one enantiomer over another. This research highlights the compound's utility in synthesizing complex chiral drugs .

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (R)-3-(tert-Butylamino)propane-1,2-diol | Enantiomer of (S)-3-(tert-butylamino) | Opposite chirality; different biological activity |

| 3-Amino-1,2-propanediol | Lacks tert-butyl group | Simpler structure; less steric hindrance |

| 2-Amino-1-butanol | Shorter carbon chain | Different physical properties |

| (S)-2-Amino-1-butanol | Similar amino group | Shorter chain; different biological properties |

The distinct chiral configuration of this compound contributes to its unique reactivity and potential biological activities compared to these structurally similar compounds.

Q & A

Q. What are the established synthetic routes for (S)-3-(tert-Butylamino)propane-1,2-diol, and how do reaction conditions influence stereochemical purity?

The compound is typically synthesized via reductive amination of a chiral glyceraldehyde intermediate. For example, a method analogous to the synthesis of 3-(isopropylamino)propane-1,2(S)-diol involves:

Oxidation : Starting with a protected sugar derivative (e.g., 1,2,5,6-O-diisopropylidene-D-mannitol), oxidation with Pb(OAc)₄ generates a chiral aldehyde intermediate.

Reductive Amination : The aldehyde reacts with tert-butylamine under hydrogenation (H₂/Pd/C) to form the stereospecific amino alcohol.

Deprotection : Acidic cleavage (e.g., 6N HCl) removes protecting groups .

Key factors affecting stereochemical purity include solvent polarity, catalyst choice, and temperature during reductive amination. NMR and chiral HPLC are critical for confirming enantiomeric excess (>95% is achievable with optimized conditions) .

Q. How can researchers validate the structural identity and purity of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.2 ppm, singlet) and diol protons (δ ~3.4–4.0 ppm).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 164.1 (C₇H₁₇NO₂).

- Chromatography :

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

this compound is hygroscopic and soluble in polar solvents (water, methanol, ethanol). Stability tests indicate:

- Aqueous Solutions : Degrades slowly at pH < 3 or > 10; store at 4°C in neutral buffers.

- Solid State : Stable for >2 years at -20°C under inert gas .

Advanced Research Questions

Q. How does the tert-butyl group influence metabolic stability compared to aryl-substituted analogs (e.g., 3-(phenylamino)propane-1,2-diol)?

The tert-butyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In contrast, aryl-substituted analogs (e.g., 3-(phenylamino)propane-1,2-diol) undergo rapid hydroxylation at the para position, forming polar metabolites like 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid. Strain-dependent metabolism in mice (e.g., A/J vs. C57BL/6) highlights the role of genetic variability in detoxification pathways .

Q. What experimental strategies address contradictions in enantioselective synthesis yields reported across studies?

Discrepancies in yields (e.g., 60–85%) arise from:

- Protecting Group Strategy : Isopropylidene groups (as in ) may sterically hinder amination vs. tert-butyl derivatives.

- Catalyst Optimization : Screening Pd/C vs. Raney Ni can improve stereoselectivity.

- Reaction Monitoring : In-line FTIR to track aldehyde conversion minimizes over-reduction byproducts .

Q. How can computational modeling guide the design of derivatives with improved biological activity?

- Docking Studies : The tert-butyl group’s hydrophobicity can be modeled to enhance binding to targets like β-adrenergic receptors.

- MD Simulations : Predict metabolic liabilities (e.g., susceptibility to esterase cleavage) .

Methodological Challenges

Q. What are the key pitfalls in scaling up the synthesis of this compound?

Q. How do researchers resolve conflicting toxicity data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.